![molecular formula C20H18N3+ B14370089 1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium CAS No. 91779-27-0](/img/structure/B14370089.png)
1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium is a complex organic compound that features a pyridinium core substituted with cyanophenyl and dimethylaminophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyridinium Core: This can be achieved through a nucleophilic substitution reaction where a pyridine derivative reacts with an appropriate electrophile.
Substitution with Cyanophenyl and Dimethylaminophenyl Groups: These groups can be introduced via Friedel-Crafts acylation or alkylation reactions, using reagents such as cyanobenzene and dimethylaniline.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium would depend on its specific application. For instance:
In biological systems: It might interact with enzymes or receptors, modulating their activity.
In materials science: It could influence the electronic properties of materials through its conjugated system.
Comparison with Similar Compounds
Similar Compounds
1-(4-Cyanophenyl)-4-phenylpyridin-1-ium: Lacks the dimethylamino group, which might affect its electronic properties.
4-(Dimethylamino)phenylpyridin-1-ium: Lacks the cyanophenyl group, potentially altering its reactivity and applications.
Uniqueness
1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium is unique due to the presence of both cyanophenyl and dimethylaminophenyl groups, which can impart distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
91779-27-0 |
|---|---|
Molecular Formula |
C20H18N3+ |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-[4-[4-(dimethylamino)phenyl]pyridin-1-ium-1-yl]benzonitrile |
InChI |
InChI=1S/C20H18N3/c1-22(2)19-9-5-17(6-10-19)18-11-13-23(14-12-18)20-7-3-16(15-21)4-8-20/h3-14H,1-2H3/q+1 |
InChI Key |
LWNIFEAGFXBXRN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=[N+](C=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


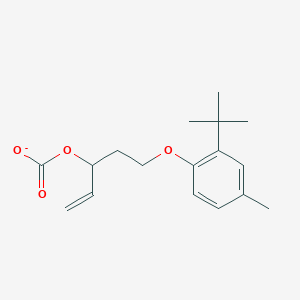
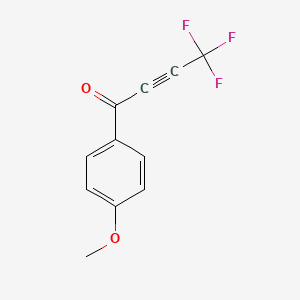
![4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14370020.png)

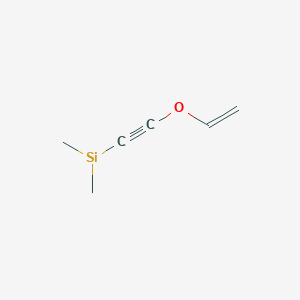
![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
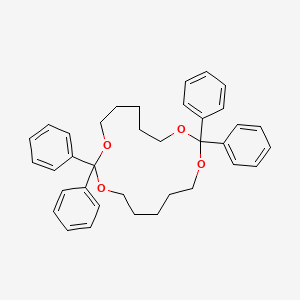

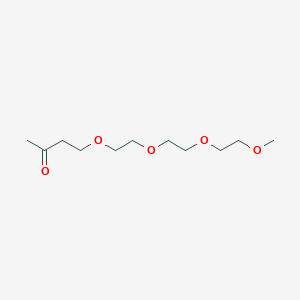

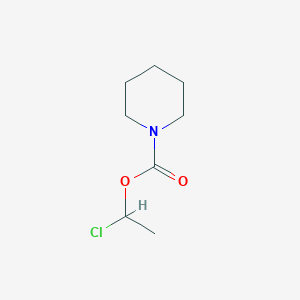
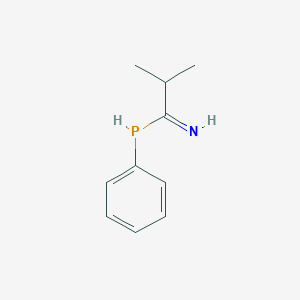
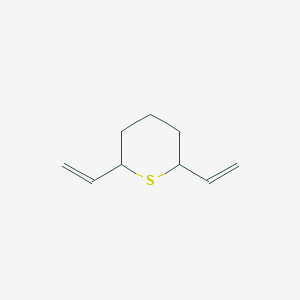
![2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol](/img/structure/B14370094.png)
